Z-D(OMe)QMD(OMe)-fmk
Overview
Description
Z-D(OMe)QMD(OMe)-fmk is a synthetic compound used primarily in biochemical research. It is a derivative of a peptide and is often utilized as an inhibitor in various biological assays. The compound’s structure includes methoxy groups and a fluoromethyl ketone moiety, which contribute to its reactivity and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-D(OMe)QMD(OMe)-fmk involves multiple steps, starting with the protection of amino groups and the introduction of methoxy groups. The key steps include:
Protection of Amino Groups: The amino groups are protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).
Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.
Formation of Fluoromethyl Ketone: The fluoromethyl ketone moiety is introduced using fluorinating agents like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting reactions in large reactors with precise control over temperature and pressure.
Purification: Using techniques like crystallization, distillation, and chromatography to purify the final product.
Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Z-D(OMe)QMD(OMe)-fmk undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Z-D(OMe)QMD(OMe)-fmk is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in organic synthesis and mechanistic studies.
Biology: As an inhibitor in enzyme assays and studies of protein function.
Medicine: In the development of therapeutic agents targeting specific enzymes.
Industry: In the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Z-D(OMe)QMD(OMe)-fmk involves the inhibition of specific enzymes. The fluoromethyl ketone moiety reacts with the active site of the enzyme, forming a covalent bond and thereby inhibiting its activity. This inhibition is often irreversible, making the compound a potent inhibitor.
Comparison with Similar Compounds
Similar Compounds
Z-VAD-FMK: Another fluoromethyl ketone inhibitor used in apoptosis studies.
Z-DEVD-FMK: A caspase inhibitor used in cell death research.
Uniqueness
Z-D(OMe)QMD(OMe)-fmk is unique due to its specific structure, which allows it to target a distinct set of enzymes. The presence of methoxy groups and the fluoromethyl ketone moiety contribute to its specificity and potency.
Properties
IUPAC Name |
methyl (3S)-3-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-fluoro-4-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40FN5O11S/c1-44-24(38)13-20(22(36)15-30)34-27(41)19(11-12-47-3)33-26(40)18(9-10-23(31)37)32-28(42)21(14-25(39)45-2)35-29(43)46-16-17-7-5-4-6-8-17/h4-8,18-21H,9-16H2,1-3H3,(H2,31,37)(H,32,42)(H,33,40)(H,34,41)(H,35,43)/t18-,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFITYVNVMNJELE-TUFLPTIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)CF)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)CF)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40FN5O11S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349322 | |
Record name | Z-D(OMe)QMD(OMe)-fmk | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
685.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
767287-99-0 | |
Record name | Z-D(OMe)QMD(OMe)-fmk | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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